Cas no 62224-17-3 (Ethyl 4-bromothiophene-2-carboxylate)

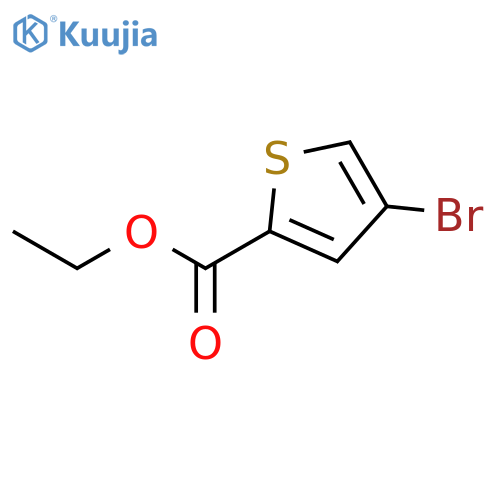

62224-17-3 structure

商品名:Ethyl 4-bromothiophene-2-carboxylate

CAS番号:62224-17-3

MF:C7H7BrO2S

メガワット:235.098280191422

MDL:MFCD06204328

CID:453700

PubChem ID:10847330

Ethyl 4-bromothiophene-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 4-bromothiophene-2-carboxylate

- 2-Thiophenecarboxylic acid, 4-bromo-, ethyl ester

- 4-bromo-2-Thiophenecarboxylic acid ethyl ester

- SLNFTOHTVYSKLD-UHFFFAOYSA-N

- AB23220

- 4-Bromothiophene-2-carboxylic acid ethyl ester

- 4-BROMO-THIOPHENE-2-CARBOXYLIC ACID ETHYL ESTER

- Ethyl4-bromothiophene-2-carboxylate

- DTXSID30445763

- 62224-17-3

- SY284510

- SCHEMBL425790

- MFCD06204328

- CS-0041733

- FT-0734676

- DB-073073

-

- MDL: MFCD06204328

- インチ: 1S/C7H7BrO2S/c1-2-10-7(9)6-3-5(8)4-11-6/h3-4H,2H2,1H3

- InChIKey: SLNFTOHTVYSKLD-UHFFFAOYSA-N

- ほほえんだ: BrC1=C([H])SC(C(=O)OC([H])([H])C([H])([H])[H])=C1[H]

計算された属性

- せいみつぶんしりょう: 233.93501

- どういたいしつりょう: 233.93501g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 151

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 54.5

じっけんとくせい

- 密度みつど: 1.6±0.1 g/cm3

- ふってん: 271.0±20.0 °C at 760 mmHg

- フラッシュポイント: 117.7±21.8 °C

- PSA: 26.3

- じょうきあつ: 0.0±0.6 mmHg at 25°C

Ethyl 4-bromothiophene-2-carboxylate セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Ethyl 4-bromothiophene-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A143192-250mg |

Ethyl 4-bromothiophene-2-carboxylate |

62224-17-3 | 95% | 250mg |

$6.0 | 2025-02-25 | |

| Fluorochem | 231955-10g |

Ethyl 4-bromothiophene-2-carboxylate |

62224-17-3 | 95% | 10g |

£212.00 | 2021-06-29 | |

| Chemenu | CM199163-25g |

ethyl 4-bromothiophene-2-carboxylate |

62224-17-3 | 95% | 25g |

$439 | 2021-08-05 | |

| Chemenu | CM199163-25g |

ethyl 4-bromothiophene-2-carboxylate |

62224-17-3 | 95% | 25g |

$231 | 2023-01-19 | |

| Ambeed | A143192-100mg |

Ethyl 4-bromothiophene-2-carboxylate |

62224-17-3 | 95% | 100mg |

$5.0 | 2025-02-25 | |

| Ambeed | A143192-25g |

Ethyl 4-bromothiophene-2-carboxylate |

62224-17-3 | 95% | 25g |

$71.0 | 2025-02-25 | |

| Fluorochem | 231955-5g |

Ethyl 4-bromothiophene-2-carboxylate |

62224-17-3 | 95% | 5g |

£134.00 | 2021-06-29 | |

| abcr | AB492290-25g |

Ethyl 4-bromothiophene-2-carboxylate, 95%; . |

62224-17-3 | 95% | 25g |

€168.30 | 2025-02-17 | |

| Aaron | AR00F5UA-1g |

2-Thiophenecarboxylic acid, 4-broMo-, ethyl ester |

62224-17-3 | 95% | 1g |

$6.00 | 2025-01-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1112373-250mg |

Ethyl 4-bromothiophene-2-carboxylate |

62224-17-3 | 98% | 250mg |

¥31.00 | 2024-05-06 |

Ethyl 4-bromothiophene-2-carboxylate 関連文献

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

-

5. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

62224-17-3 (Ethyl 4-bromothiophene-2-carboxylate) 関連製品

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:62224-17-3)Ethyl 4-bromothiophene-2-carboxylate

清らかである:99%

はかる:100g

価格 ($):203.0